

Comprehensive Technical Guide: 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde
Cat. No.: B11918117

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Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, ranging from antineoplastic agents to antiviral drugs[1]. Among its highly functionalized derivatives, **2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde** (CAS: 1823338-21-1) serves as a critical electrophilic building block[2][3]. With a molecular weight of 166.18 g/mol [2], this compound provides a unique combination of steric shielding and electronic modulation, making it an ideal precursor for synthesizing complex kinase inhibitors and novel pharmacophores.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural causality, and self-validating synthetic workflows designed for high-yield drug development.

Structural Biology & Mechanistic Causality

The reactivity and stability of **2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde** are dictated by the precise arrangement of its substituents:

- The 2-Methoxy Group (-OCH₃): Acts as an electron-donating group via resonance (+M effect), which enriches the electron density of the otherwise electron-deficient pyrimidine ring[4]. This stabilization reduces the likelihood of premature nucleophilic attack on the ring carbons and improves the overall lipophilicity and solubility of the molecule.
- The 4,6-Dimethyl Groups (-CH₃): Positioned ortho to the 5-carbaldehyde, these methyl groups provide significant steric hindrance. This steric shielding is causally responsible for preventing the rapid hydration of the aldehyde to a gem-diol and dictates the trajectory of incoming nucleophiles during subsequent functionalization (e.g., reductive amination or Knoevenagel condensations).
- The 5-Carbaldehyde Group (-CHO): The highly electrophilic carbonyl carbon is primed for carbon-carbon and carbon-nitrogen bond-forming reactions, serving as the primary anchor point for extending the molecular scaffold[3].

Physicochemical Profiling

Accurate analytical data is paramount for quality control in synthetic workflows. Below is the consolidated physicochemical profile of the target molecule and its direct precursor.

Property	Target Compound	Precursor Compound
Chemical Name	2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde	2-Methoxy-4,6-dimethylpyrimidine-5-carboxylic acid
CAS Registry Number	1823338-21-1[2]	4786-61-2[5]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [2]	C ₈ H ₁₀ N ₂ O ₃ [5]
Molecular Weight	166.18 g/mol [2]	182.18 g/mol [5]
Structural Role	Electrophilic intermediate[3]	Stable starting material / Esterification precursor[6]

Synthetic Workflows & Self-Validating Protocols

Synthesizing **2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde** typically involves the controlled reduction of its corresponding ester (e.g., ethyl 2-methoxy-4,6-dimethylpyrimidine-5-

carboxylate) or the oxidation of its corresponding alcohol.

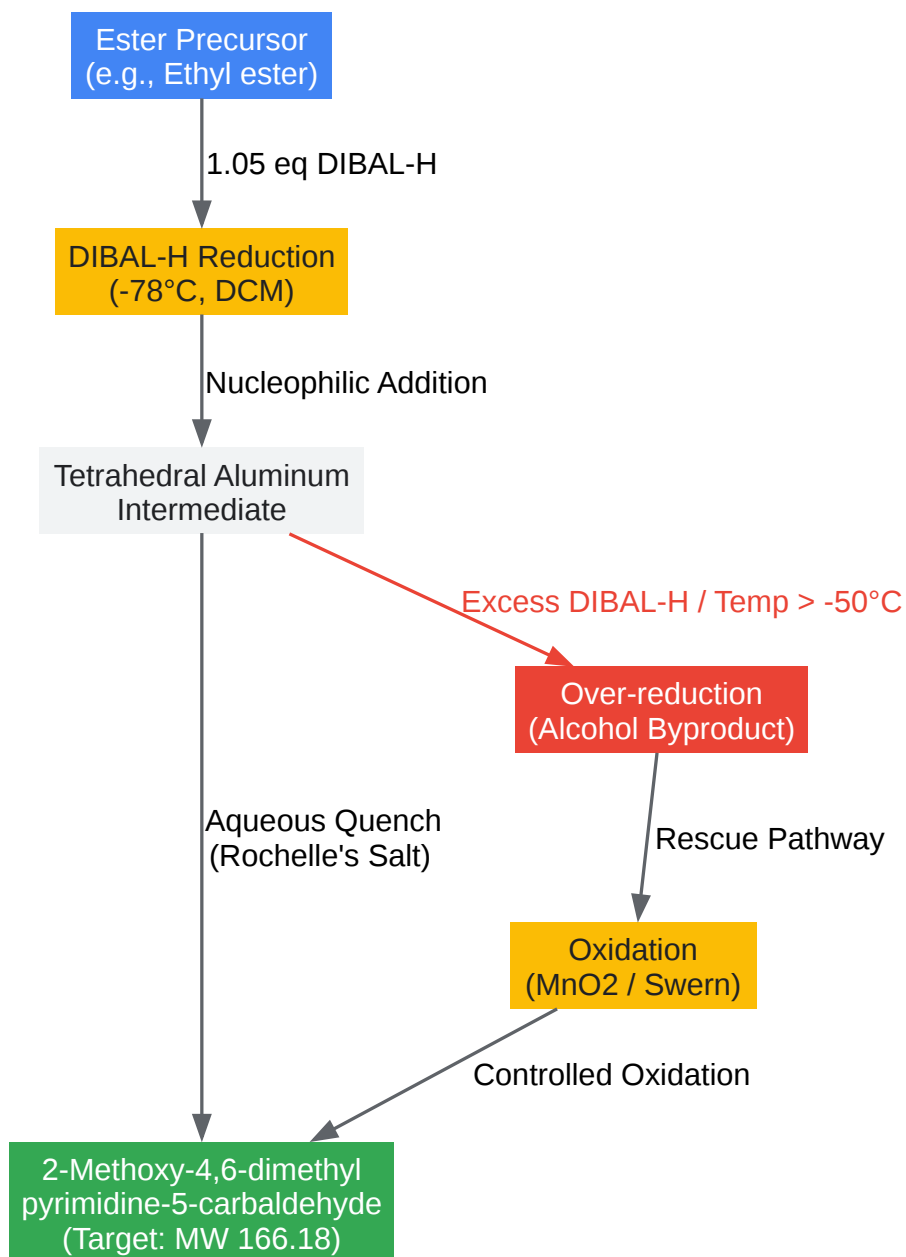
Step-by-Step Methodology: Controlled DIBAL-H Reduction

To achieve high fidelity and prevent over-reduction to the alcohol, the reduction of the ester must be strictly temperature-controlled.

Protocol:

- **Preparation:** Dissolve the precursor ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
- **Cryogenic Cooling:** Cool the reaction vessel to strictly -78°C using a dry ice/acetone bath. **Causality:** Low temperatures stabilize the tetrahedral aluminum acetal intermediate, preventing the expulsion of the alkoxide leaving group until the reaction is quenched. This halts the reduction at the aldehyde stage.
- **Reagent Addition:** Add Diisobutylaluminum hydride (DIBAL-H, 1.05 eq, 1M in hexane) dropwise over 30 minutes.
- **Self-Validation (TLC):** Monitor the reaction via Thin Layer Chromatography (TLC) every 15 minutes. The disappearance of the ester spot validates the complete formation of the intermediate.
- **Quenching (Critical Step):** Quench the reaction at -78°C with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). **Causality:** Rochelle's salt chelates the aluminum ions, breaking down the stubborn aluminum emulsion into a clear, biphasic mixture, ensuring high recovery of the aldehyde during extraction.
- **Isolation:** Extract with DCM, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the crude **2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde** (MW: 166.18)[2].

Workflow Visualization



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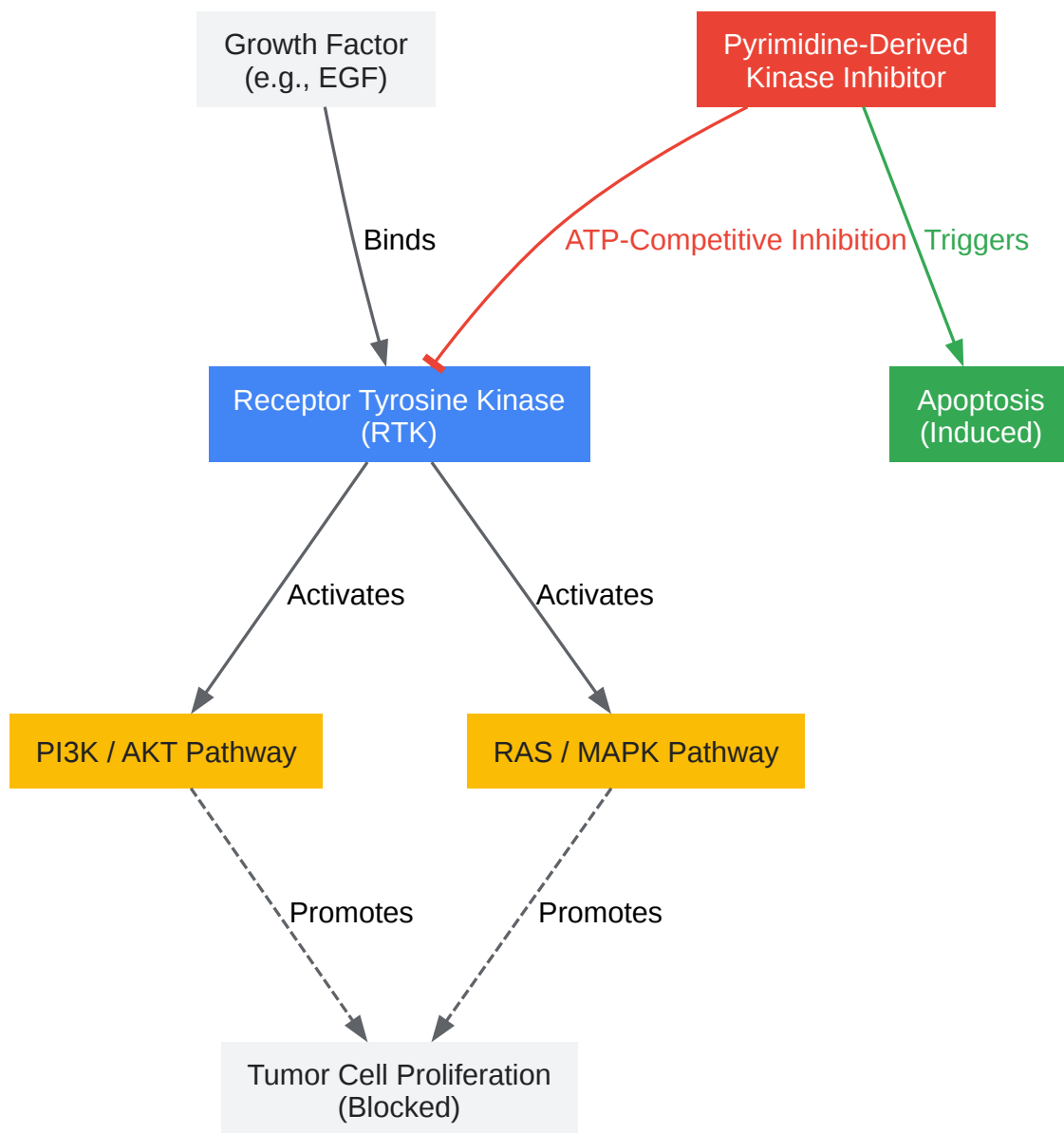
Figure 1: Synthetic workflow and rescue pathway for **2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde**.

Applications in Drug Discovery

Pyrimidine-5-carbaldehyde derivatives are heavily utilized in the synthesis of targeted therapies, particularly in oncology and virology[1][3]. By subjecting **2-Methoxy-4,6-dimethylpyrimidine-5-carbaldehyde** to reductive amination or Suzuki-Miyaura cross-coupling (following halogenation), researchers can generate potent ATP-competitive inhibitors.

These inhibitors are designed to dock into the hinge region of Receptor Tyrosine Kinases (RTKs). The pyrimidine core mimics the adenine ring of ATP, while the 2-methoxy and 4,6-dimethyl groups interact with specific hydrophobic pockets, increasing kinase selectivity and reducing off-target toxicity.

Pharmacological Pathway Visualization



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Figure 2: Mechanism of action for pyrimidine-derived kinase inhibitors in oncology.

References

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